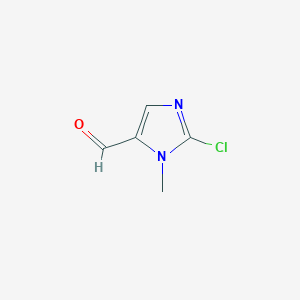

2-Chloro-1-methyl-1H-imidazole-5-carbaldehyde

説明

特性

IUPAC Name |

2-chloro-3-methylimidazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-8-4(3-9)2-7-5(8)6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGHEXVFRVANBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869002-62-0 | |

| Record name | 2-chloro-1-methyl-1H-imidazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-methyl-1H-imidazole-5-carbaldehyde typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and an amine. For example, glyoxal, formaldehyde, and methylamine can be used to form 1-methylimidazole.

Formylation: The aldehyde group can be introduced at the fifth position through a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-1-methyl-1H-imidazole-5-carbaldehyde may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

2-Chloro-1-methyl-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products

Nucleophilic Substitution: Substituted imidazoles with various functional groups.

Oxidation: 2-Chloro-1-methyl-1H-imidazole-5-carboxylic acid.

Reduction: 2-Chloro-1-methyl-1H-imidazole-5-methanol.

科学的研究の応用

2-Chloro-1-methyl-1H-imidazole-5-carbaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a building block in the design of biologically active molecules, such as enzyme inhibitors or receptor modulators.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting infectious diseases or cancer.

Industry: Utilized in the production of agrochemicals, dyes, and materials with specific electronic or optical properties.

作用機序

The mechanism of action of 2-Chloro-1-methyl-1H-imidazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The molecular targets and pathways involved can vary, but typically involve the formation of covalent bonds with nucleophilic residues in proteins or the disruption of key biological processes.

類似化合物との比較

2-Chloro-1-methyl-1H-imidazole-5-carbaldehyde can be compared with other similar compounds, such as:

2-Chloro-1H-imidazole-5-carbaldehyde: Lacks the methyl group at the first position, which may affect its reactivity and biological activity.

1-Methyl-1H-imidazole-5-carbaldehyde:

2-Chloro-1-methyl-1H-imidazole-4-carbaldehyde: The position of the aldehyde group is different, which can lead to variations in reactivity and application.

The uniqueness of 2-Chloro-1-methyl-1H-imidazole-5-carbaldehyde lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

生物活性

2-Chloro-1-methyl-1H-imidazole-5-carbaldehyde is a heterocyclic organic compound notable for its diverse biological activities. This compound features an imidazole ring, which is significant in various biochemical processes. The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors, making it a potential candidate for pharmaceutical applications.

- Molecular Formula : C₆H₅ClN₂O

- Molecular Weight : 144.56 g/mol

- CAS Number : 869002-62-0

The biological activity of 2-Chloro-1-methyl-1H-imidazole-5-carbaldehyde is largely dependent on its ability to interact with specific biological targets. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzymatic activity. This mechanism is crucial in the development of enzyme inhibitors and receptor modulators.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that 2-Chloro-1-methyl-1H-imidazole-5-carbaldehyde demonstrates antibacterial activity against various strains of bacteria.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | |

| Klebsiella pneumoniae | 25 |

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on certain enzymes, particularly those involved in cancer pathways. For example, it has shown potential as an inhibitor of the BRAF kinase, which is important in the treatment of certain cancers.

| Enzyme | IC50 (nM) | Effect |

|---|---|---|

| BRAF kinase | 9 | Potent inhibitor |

| EGFR (mutant) | 50 | Moderate inhibition |

Case Studies

A notable case study involved the synthesis and evaluation of various imidazole derivatives, including 2-Chloro-1-methyl-1H-imidazole-5-carbaldehyde, for their biological activities. The study found that modifications to the imidazole ring significantly affected the compounds' antibacterial and antifungal properties.

Study Findings

- Synthesis : The compound was synthesized using a Vilsmeier-Haack reaction, demonstrating a yield of approximately 70%.

- Testing : In vitro testing revealed that the compound exhibited significant growth inhibition against Gram-positive and Gram-negative bacteria.

- : The study concluded that the chlorine substituent at the second position enhances the compound's reactivity and biological efficacy.

Comparative Analysis

When compared to similar compounds, such as 2-Chloro-1H-imidazole-5-carbaldehyde and 1-Methyl-1H-imidazole-5-carbaldehyde, the presence of the methyl group in 2-Chloro-1-methyl-1H-imidazole-5-carbaldehyde appears to enhance its biological activity due to increased steric effects and electronic properties.

| Compound | Biological Activity |

|---|---|

| 2-Chloro-1-methyl-1H-imidazole-5-carbaldehyde | Strong antibacterial and enzyme inhibition |

| 2-Chloro-1H-imidazole-5-carbaldehyde | Moderate antibacterial activity |

| 1-Methyl-1H-imidazole-5-carbaldehyde | Weak enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Chloro-1-methyl-1H-imidazole-5-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves functionalization of imidazole precursors. For example, cyclization of hydrazides using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C) is a common approach . Optimization requires controlling stoichiometry, temperature, and solvent polarity. Intermediate purification via column chromatography (using ethyl acetate/hexane gradients) and recrystallization (e.g., from ethanol) is critical to isolate the aldehyde group without degradation. Monitoring reaction progress via TLC or HPLC ensures reproducibility .

Q. How can spectroscopic techniques validate the structure of 2-Chloro-1-methyl-1H-imidazole-5-carbaldehyde?

- Methodological Answer :

- NMR : Analyze and NMR spectra for characteristic signals: the aldehyde proton (~9.8–10.2 ppm) and imidazole ring carbons (~120–150 ppm). Chlorine substituents deshield adjacent protons, shifting signals downfield .

- IR : Confirm the aldehyde C=O stretch (~1680–1720 cm⁻¹) and imidazole C-N vibrations (~1500 cm⁻¹) .

- Mass Spectrometry : ESI-MS or HRMS should match the molecular ion [M+H]⁺ (calculated for C₆H₆ClN₂O: 157.02 g/mol) .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in molecular conformation and intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using a Bruker SMART APEXII CCD detector (monochromatic Mo-Kα radiation, λ = 0.71073 Å) provides precise bond lengths and angles. For example, the aldehyde oxygen may engage in weak C–H⋯O (3.192 Å) or π-stacking interactions (3.326–3.393 Å), stabilizing the crystal lattice . Refinement with SHELXL validates geometry against literature benchmarks (e.g., Cremer-Pople parameters for ring puckering ). Discrepancies in torsion angles (>5°) should prompt re-examination of crystallization solvents or temperature gradients.

Q. What computational strategies predict the reactivity of the aldehyde group in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (FMOs). The aldehyde's LUMO energy (~-1.5 eV) indicates susceptibility to nucleophilic attack. Solvent effects (e.g., DMSO vs. THF) are modeled using the Polarizable Continuum Model (PCM). Compare results with experimental kinetic data (e.g., rate constants for hydrazone formation) to validate computational models .

Q. How can researchers address contradictions in reported crystallographic data for imidazole derivatives?

- Methodological Answer : Cross-validate data using multiple refinement programs (e.g., SHELX vs. OLEX2) and check for twinning or disorder in the crystal lattice . For example, if bond lengths for C–Cl deviate by >0.02 Å from Allen’s database , re-examine data collection parameters (e.g., exposure time, crystal decay). Collaborative platforms like the Cambridge Structural Database (CSD) provide reference metrics for imidazole derivatives .

Methodological Challenges and Best Practices

Q. What precautions ensure stability of 2-Chloro-1-methyl-1H-imidazole-5-carbaldehyde during storage and handling?

- Methodological Answer : Store in amber vials at -20°C under inert gas (Ar/N₂) to prevent oxidation of the aldehyde group. Avoid exposure to moisture (use molecular sieves) and light, which can induce decomposition via radical pathways . For air-sensitive reactions, employ Schlenk-line techniques or gloveboxes. Monitor purity via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers design experiments to probe the biological activity of imidazole-carbaldehyde derivatives?

- Methodological Answer : Use structure-activity relationship (SAR) studies by modifying substituents (e.g., replacing Cl with F or methyl groups). Test against enzyme targets (e.g., cytochrome P450) via fluorometric assays. For antifungal activity, follow protocols from Khabnadideh et al. (2003) using Candida albicans cultures . Dose-response curves (IC₅₀ values) and molecular docking (AutoDock Vina) correlate electronic properties (Hammett σ constants) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。